4-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]butan-2-one;hydrochloride
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Overview
Description
4-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]butan-2-one;hydrochloride is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]butan-2-one;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.
Attachment of the Propoxy Group: The propoxy group is introduced through a nucleophilic substitution reaction, where the morpholine derivative reacts with a suitable halide.
Coupling with Phenyl Group: The phenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of Butan-2-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]butan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]butan-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A related compound with a similar morpholine ring structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a morpholine ring, used in peptide synthesis.
Uniqueness
4-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]butan-2-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]phenyl]butan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-15(21)5-6-18-7-9-19(10-8-18)22-12-4-11-20-13-16(2)23-17(3)14-20;/h7-10,16-17H,4-6,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEMMHYKKNBEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)CCC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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